7-Bromo-5-nitroquinolin-8-ol

Catalog No.
S12300957
CAS No.
23521-17-7
M.F
C9H5BrN2O3
M. Wt
269.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-5-nitroquinolin-8-ol

CAS Number

23521-17-7

Product Name

7-Bromo-5-nitroquinolin-8-ol

IUPAC Name

7-bromo-5-nitroquinolin-8-ol

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

InChI

InChI=1S/C9H5BrN2O3/c10-6-4-7(12(14)15)5-2-1-3-11-8(5)9(6)13/h1-4,13H

InChI Key

ZHAQCRBRMYTJHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Br)O)N=C1

7-Bromo-5-nitroquinolin-8-ol is an organic compound with the molecular formula C9H5BrN2O3C_9H_5BrN_2O_3 and a molecular weight of 269.05 g/mol. It belongs to the class of quinoline derivatives, which are characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The presence of bromine and nitro substituents at specific positions on the quinoline ring significantly influences its chemical properties and biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

The chemical behavior of 7-bromo-5-nitroquinolin-8-ol is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions, which may alter the compound's biological activity.
  • Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones, forming more complex structures.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced therapeutic properties.

7-Bromo-5-nitroquinolin-8-ol exhibits notable biological activities, primarily attributed to its quinoline structure. Research indicates that it possesses:

  • Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains, suggesting potential use in treating infections.
  • Anticancer Activity: Studies indicate that derivatives of quinoline, including this compound, may inhibit cancer cell proliferation and induce apoptosis in certain cancer types, making them candidates for further investigation in oncology .

The specific mechanisms of action often involve interference with cellular processes such as DNA replication and repair.

The synthesis of 7-bromo-5-nitroquinolin-8-ol can be achieved through various methods:

  • Bromination of 5-nitroquinolin-8-ol: This method involves brominating 5-nitroquinolin-8-ol using bromine or a brominating agent in a suitable solvent.
  • Nitro Group Introduction: Starting from 8-hydroxyquinoline, the introduction of a nitro group can be performed using nitrating agents like nitric acid.
  • One-Pot Synthesis: Recent studies have reported efficient one-pot synthesis methods that combine multiple steps into a single reaction sequence, enhancing yield and reducing reaction time .

These methods provide flexibility in modifying the compound for desired properties.

7-Bromo-5-nitroquinolin-8-ol has several potential applications:

  • Pharmaceuticals: Due to its antimicrobial and anticancer properties, it is being explored as a lead compound for developing new drugs.
  • Research: It serves as a tool compound in biochemical research to study cellular mechanisms and drug interactions.

Researchers continue to investigate its efficacy and safety profile for potential therapeutic use.

Interaction studies involving 7-bromo-5-nitroquinolin-8-ol focus on its binding affinities with biological targets such as enzymes and receptors. These studies typically employ techniques like:

  • Molecular Docking: To predict how the compound interacts with target proteins at the molecular level.
  • In Vitro Assays: To evaluate the biological effects of the compound on cell lines or microbial cultures.

Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 7-bromo-5-nitroquinolin-8-ol, including:

Compound NameStructural FeaturesUnique Properties
5-Nitroquinolin-8-olNitro group at position 5Antimicrobial activity
Clioquinol (5-chloro-7-iodoquinoline)Iodo substituent at position 7Anticancer properties
Nitroxoline (8-hydroxy-5-nitroquinoline)Hydroxyl group at position 8Potent anti-cancer activity

These compounds demonstrate varying degrees of biological activity, with differences in substituents affecting their pharmacological profiles. The unique combination of bromine and nitro groups in 7-bromo-5-nitroquinolin-8-ol may confer distinct therapeutic advantages over its analogs.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

267.94835 g/mol

Monoisotopic Mass

267.94835 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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